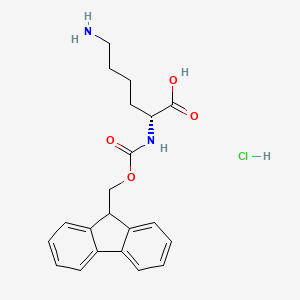

Fmoc-D-Lys-OH.HCl

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMZFAIUUXYFGY-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Fmoc-D-Lys-OH.HCl

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride, is a pivotal amino acid derivative employed extensively in synthetic peptide chemistry.[1][2][3] Its primary application lies in solid-phase peptide synthesis (SPPS), where it serves as a fundamental building block for the stepwise assembly of peptide chains.[4] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amine allows for selective deprotection under mild basic conditions, a key feature of the widely used Fmoc-based peptide synthesis strategy.[4][5] This D-enantiomer is crucial for the synthesis of peptides containing non-natural D-amino acids, which can confer desirable properties such as increased metabolic stability and unique conformational constraints.

This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols involving this compound.

Chemical Structure and Properties

This compound is a lysine derivative where the alpha-amino group is protected by an Fmoc group.[1][6] The compound is supplied as a hydrochloride salt.

Chemical Structure:

-

Systematic Name: (2R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonylamino}-6-aminohexanoic acid hydrochloride

-

Key Features: A D-lysine core, an Fmoc protecting group attached to the α-amino group, a free ε-amino group (protonated in the HCl salt form), and a free α-carboxyl group.

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅ClN₂O₄ (or C₂₁H₂₄N₂O₄·HCl) | [1][2][7][8] |

| Molecular Weight | 404.89 g/mol | [1][2][6][8] |

| CAS Number | 201002-47-3 | [1][2][6][7][8] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | ~190 °C | [4] |

| Purity | ≥98.0% (HPLC) or >99.5% | [4] |

| Solubility | Soluble in DMSO (200 mg/mL), DMF.[1][9] Also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[10] | [1][9][10] |

| Storage Conditions | 2-8°C or 4°C for long-term storage, sealed and away from moisture.[1][4] Stock solutions can be stored at -20°C for 1 month or -80°C for 6 months.[1] | [1][4] |

| Optical Rotation | [a]21.8/D = -10 ± 2.5 ° (c=1 in DMF) for the L-isomer, indicating the D-isomer will have a positive rotation. | [4] |

Experimental Protocols

This compound is a cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following sections detail the essential experimental protocols for its use.

Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction.[5] This process is typically achieved using a mild base.[5][11]

Methodology:

-

Reagents and Materials:

-

Protocol Steps:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 1 hour.[12]

-

Initial Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).[13]

-

Agitation: Shake the mixture at room temperature for 2-5 minutes.[13]

-

Drain: Filter and drain the deprotection solution.

-

Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.

-

Final Agitation: Shake the mixture at room temperature for 5-10 minutes to ensure complete removal of the Fmoc group.[13]

-

Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[12] The resin is now ready for the next coupling step.

-

Peptide Coupling Reaction

After Fmoc deprotection, the newly exposed free amine on the peptide-resin is coupled with the carboxyl group of the next Fmoc-protected amino acid. This requires activation of the carboxyl group.[14]

Methodology (using HBTU/DIPEA):

-

Reagents and Materials:

-

Deprotected peptide-resin (with a free N-terminal amine)

-

This compound (or other Fmoc-amino acid)

-

Coupling Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)[12]

-

Solvent: High-purity, amine-free DMF[12]

-

Reaction vessel

-

-

Protocol Steps:

-

Activation of Amino Acid: In a separate vessel, dissolve the incoming this compound (typically 2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.

-

Neutralization and Activation: Add DIPEA (4-8 equivalents) to the solution. The base serves to neutralize the hydrochloride salt of the amino acid and catalyze the activation. Allow this activation mixture to pre-activate for 10-15 minutes at room temperature.[15]

-

Coupling: Add the activated amino acid solution to the deprotected and washed peptide-resin.[15]

-

Reaction: Agitate the mixture at room temperature for 1-4 hours.[12][15] The reaction progress can be monitored.

-

Monitoring (Optional): Perform a ninhydrin (Kaiser) test on a small sample of resin beads.[15] A negative result (beads remain colorless or faint yellow) indicates that all free amines have reacted and the coupling is complete.[15]

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF to remove excess reagents and byproducts. The cycle of deprotection and coupling can now be repeated.

-

Visualizations: Workflows and Relationships

Solid-Phase Peptide Synthesis (SPPS) Cycle

The core of SPPS is a repeated cycle of deprotection and coupling to elongate the peptide chain while it is anchored to a solid support.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. peptide.com [peptide.com]

- 3. Fmoc-D-Lys-OH·HCl - 泰和伟业 [cdthchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. genscript.com [genscript.com]

- 6. abmole.com [abmole.com]

- 7. linkpeptide.com [linkpeptide.com]

- 8. scbt.com [scbt.com]

- 9. Fmoc-Lys-OH hydrochloride CAS#: 139262-23-0 [m.chemicalbook.com]

- 10. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 14. jpt.com [jpt.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Function and Application of Fmoc-D-Lys-OH.HCl

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Lys-OH.HCl is a protected amino acid derivative that serves as a fundamental building block in synthetic peptide chemistry. Its unique structural components—the Fmoc protecting group, a D-enantiomer of lysine, and a reactive carboxylic acid—provide chemists with precise control over the assembly of complex peptide sequences. This guide details the core functions, applications, and technical specifications of this versatile reagent.

Core Function: A Building Block for Solid-Phase Peptide Synthesis (SPPS)

The primary function of this compound is its use as a monomer unit in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). SPPS is a cornerstone technique that allows for the stepwise construction of peptides on a solid resin support, enabling the efficient and high-purity synthesis of custom peptide sequences.[1][2]

The role of this compound in this process is defined by its key structural features:

-

The N-α-Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the D-lysine. This group is stable during the peptide bond formation (coupling) step but can be selectively and rapidly removed under mild basic conditions, typically with a solution of piperidine in an organic solvent.[2] This orthogonal protection strategy is central to the success and reliability of Fmoc-based SPPS.[2][3]

-

The D-Lysine Stereochemistry: Unlike the proteinogenic L-amino acids found in nature, this reagent contains the D-enantiomer of lysine. Incorporating D-amino acids into a peptide chain is a critical strategy for therapeutic peptide development, as it often confers enhanced resistance to enzymatic degradation by proteases, thereby increasing the peptide's in vivo half-life and bioavailability.

-

The ε-Amino Group Side Chain: The lysine side chain contains a primary amino group (ε-NH2), which provides a versatile point for further chemical modification. This functional handle can be used for creating branched peptides, conjugating drug molecules, attaching fluorescent labels, or improving pharmacokinetic profiles through modifications like PEGylation.[2][3]

Quantitative Data Summary

The physical and chemical properties of this compound are critical for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 201002-47-3 | [4][5][6] |

| Molecular Formula | C₂₁H₂₅ClN₂O₄ | [4][7] |

| Molecular Weight | 404.89 g/mol | [4][6][8] |

| Purity | ≥98.0% (by HPLC) | [8] |

| Appearance | White to off-white solid | [4] |

| Storage Conditions | 2-8°C, sealed storage, away from moisture | [1][4][8] |

| Solubility | DMSO: 200 mg/mL (493.96 mM) | [4] |

Key Applications in Research and Drug Development

The unique structure of this compound makes it indispensable for a range of advanced applications:

-

Therapeutic Peptide Development: It is used to synthesize peptide-based drugs with improved stability and efficacy. The D-lysine component helps prevent rapid breakdown in the body, a common challenge for therapeutic peptides.[1][2]

-

Bioconjugation and Drug Delivery: The lysine side chain is a primary site for attaching other molecules.[1] After peptide synthesis, the ε-amino group can be selectively deprotected (if it was also protected) and conjugated to antibodies, enzymes, or nanoparticles to create targeted drug delivery systems or diagnostic tools.[1][2]

-

Synthesis of Branched and Cyclic Peptides: The side chain serves as an anchor point for synthesizing branched peptide structures, which can be used to create multivalent binders or vaccine components.[3]

-

Protein Engineering: The compound aids in the site-specific modification of proteins to enhance their stability, activity, or binding specificity, which is crucial for developing improved therapeutic proteins.[1]

Experimental Protocols

The following are generalized protocols for the use of this compound in a manual Fmoc-SPPS workflow. Note: Reagent concentrations, reaction times, and washing steps may need to be optimized based on the specific peptide sequence and resin.

Protocol 1: Fmoc Deprotection on Resin

-

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.

-

Second Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution. Agitate for an additional 15 minutes.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: Coupling of this compound

-

Activation Solution Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activation solution to the deprotected peptide-resin from Protocol 1.

-

Agitation: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) and finally DMF (2-3 times).

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.

Mandatory Visualizations

The following diagrams illustrate the core workflow and logical relationships involved in using this compound.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Versatility of the D-Lysine side chain for modifications.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-Lys-OH.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl), a critical building block in solid-phase peptide synthesis (SPPS). This document details two primary synthetic routes, purification protocols, and relevant chemical data to support researchers in the production of this essential amino acid derivative.

Introduction

This compound is a derivative of the D-enantiomer of lysine, where the α-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. The ε-amino group remains as a hydrochloride salt, making it a valuable reagent for the introduction of a D-lysine residue into a peptide chain with a free side chain for subsequent modifications such as branching or conjugation. The Fmoc protecting group is base-labile, allowing for selective deprotection under mild conditions, which is a cornerstone of modern peptide synthesis.

This guide outlines two effective methods for the synthesis of this compound: a two-step process involving a tert-butoxycarbonyl (Boc) protected intermediate and a direct synthesis approach from D-Lysine hydrochloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the proper handling, storage, and characterization of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 201002-47-3 | [1] |

| Molecular Formula | C₂₁H₂₅ClN₂O₄ | [1] |

| Molecular Weight | 404.89 g/mol | |

| Appearance | White to off-white solid/powder | [2] |

| Purity (Typical) | ≥98.0% (HPLC) | |

| Melting Point | ~190 °C (for L-enantiomer) | [2] |

| Storage Temperature | 2-8 °C, desiccated | |

| Solubility | Soluble in DMSO, DMF, and aqueous base. | [3] |

Synthesis of this compound

Two primary synthetic routes are detailed below. The first is a robust two-step method via a Boc-protected intermediate, which is widely applicable. The second is a more direct approach that offers potential for process simplification.

Route 1: Two-Step Synthesis via Fmoc-D-Lys(Boc)-OH

This common and reliable method involves the initial synthesis of Nα-Fmoc-Nε-Boc-D-lysine, followed by the selective deprotection of the Boc group to yield the desired product.

This procedure is analogous to the well-established synthesis of the L-enantiomer.

-

Dissolution: Dissolve Nε-Boc-D-lysine in a 10% solution of sodium carbonate in water.

-

Addition of Fmoc-OSu: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in dioxane or acetone dropwise while maintaining the pH between 8.5 and 9.5 with the addition of 1M sodium carbonate solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid.

-

Extraction: Extract the product into ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Fmoc-D-Lys(Boc)-OH.

The selective removal of the Nε-Boc group is achieved under acidic conditions that leave the Nα-Fmoc group intact.

-

Dissolution: Dissolve the crude Fmoc-D-Lys(Boc)-OH in a suitable organic solvent such as dioxane, methanol, or ethyl acetate.

-

Acidification: Cool the solution to 0-5 °C and bubble dry hydrogen chloride gas through the solution, or add a pre-made solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).[4]

-

Reaction: Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).[5]

-

Precipitation and Isolation: The product, this compound, will often precipitate from the reaction mixture. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

-

Filtration and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the crude product.

Table 2: Representative Reaction Parameters for Two-Step Synthesis

| Step | Reagents & Solvents | Temperature (°C) | Duration (h) | Typical Yield |

| Fmoc Protection | Nε-Boc-D-lysine, Fmoc-OSu, Na₂CO₃, Dioxane/Water | 0 - Room Temp. | 12-16 | 85-95% |

| Boc Deprotection | Fmoc-D-Lys(Boc)-OH, 4M HCl in Dioxane | 0 - Room Temp. | 1-4 | >90% |

Route 2: Direct Synthesis from D-Lysine Hydrochloride

This method involves the selective protection of the α-amino group of D-lysine hydrochloride by temporarily masking the ε-amino group as a Schiff base (imine).

This protocol is based on a patented method for the L-enantiomer.[6]

-

Imine Formation: Suspend D-Lysine hydrochloride in a suitable solvent (e.g., methanol). Add a base (e.g., sodium hydroxide) to neutralize the hydrochloride and then add an aromatic aldehyde (e.g., benzaldehyde) to form the Schiff base with the ε-amino group.

-

Fmoc Protection: To the resulting imine intermediate, add an Fmoc-protecting reagent such as Fmoc-OSu or Fmoc-Cl in the presence of a base (e.g., sodium carbonate) in a mixed solvent system (e.g., water/tetrahydrofuran).[6]

-

Hydrolysis and Isolation: After the Fmoc protection is complete, hydrolyze the imine by adding dilute hydrochloric acid to adjust the pH to 1-2. This regenerates the ε-amino group as its hydrochloride salt.

-

Extraction and Purification: Extract the product into a suitable organic solvent, dry the organic phase, and concentrate to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to achieve the high purity required for peptide synthesis. Recrystallization is a common and effective method.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent system in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for the recrystallization of Fmoc-amino acids include toluene, ethyl acetate, and mixtures of these with heptane or hexane.[7]

-

Dissolution: Dissolve the crude this compound in the minimum amount of the chosen solvent at an elevated temperature.

-

Cooling and Crystallization: Slowly cool the solution to room temperature and then further in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum at a temperature not exceeding 50 °C.

Table 3: Purity Profile Before and After Recrystallization (Representative Data)

| Impurity | Content in Crude Product (%) | Content in Purified Product (%) |

| Unreacted Starting Material | < 5 | < 0.1 |

| Di-Fmoc-D-Lysine | < 2 | < 0.1 |

| Other Impurities | < 3 | < 0.3 |

| Purity (HPLC) | ~90-95 | >99.5 |

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the two-step synthesis of this compound.

Caption: Workflow for the direct synthesis of this compound.

References

- 1. linkpeptide.com [linkpeptide.com]

- 2. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]

- 3. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. researchgate.net [researchgate.net]

- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN119118875A - Preparation method of Fmoc-L-lysine - Google Patents [patents.google.com]

- 7. ajpamc.com [ajpamc.com]

Fmoc-D-Lys-OH·HCl: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Fmoc-D-Lys-OH·HCl is a pivotal building block in modern peptide chemistry, particularly in the synthesis of peptides incorporating D-amino acids. The presence of the D-enantiomer of lysine can confer unique structural and functional properties to synthetic peptides, such as increased resistance to enzymatic degradation and altered biological activity. This guide provides an in-depth overview of its properties, applications, and the methodologies for its use in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 201002-47-3 | [1][2][3] |

| Molecular Weight | 404.89 g/mol | [1][2] |

| Molecular Formula | C₂₁H₂₅ClN₂O₄ | [2][3] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [3] |

| Storage | 4°C, sealed storage, away from moisture | [2] |

The Role of D-Amino Acids in Peptide Science

The incorporation of D-amino acids, such as D-lysine, into peptide sequences is a strategic approach to modulate their therapeutic properties. Peptides containing D-amino acids often exhibit enhanced stability against proteases, which can lead to a longer in vivo half-life.[4] This characteristic is highly desirable in the development of peptide-based therapeutics. Furthermore, the introduction of a D-amino acid can induce novel secondary structures that are not accessible with only L-amino acids, potentially leading to unique biological activities.[4] Research has shown that substituting L-lysine with D-lysine in antimicrobial peptides can reduce toxicity to eukaryotic cells while maintaining potent antimicrobial activity.[5][6][7][8]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Lys-OH·HCl is in Fmoc-based solid-phase peptide synthesis (SPPS).[9][10] This methodology allows for the stepwise assembly of a peptide chain on a solid resin support. The general workflow involves cycles of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Resin Preparation and Swelling

The initial step in SPPS is the selection and preparation of the appropriate resin. The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid).

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin.

-

Agitate the mixture for 30-60 minutes to ensure complete swelling, which allows for efficient diffusion of reagents into the resin beads.[2][3]

-

Drain the solvent from the reaction vessel.

-

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid is crucial for peptide chain elongation. This is typically achieved using a mild base.

-

Procedure:

-

Add a 20% solution of piperidine in DMF to the swelled resin.[2][10][11]

-

Agitate the mixture for 5-20 minutes. A common two-step process involves a shorter initial treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes) after draining the first solution.[2]

-

Drain the piperidine solution.

-

Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

-

References

- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 10. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]

- 11. peptide.com [peptide.com]

An In-depth Technical Guide to the Safety and Handling of Fmoc-D-Lys-OH.HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a D-isomer of the lysine derivative, a commonly used building block in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is base-labile, allowing for its removal under mild conditions, which is crucial for the synthesis of complex peptides.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₁H₂₅ClN₂O₄ |

| Molecular Weight | 404.89 g/mol |

| Appearance | White to off-white solid/powder |

| CAS Number | 201002-47-3 |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. |

| Storage Temperature | 4°C, sealed storage, away from moisture. |

Safety and Hazard Information

While specific quantitative toxicity data such as LD50 or LC50 values are not available for this compound, several safety data sheets provide consistent hazard information.

Table 2: Hazard Identification and Precautionary Statements

| Hazard | GHS Classification | Precautionary Statements |

| Acute Oral Toxicity | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |

Fire-Fighting Measures

This compound is a combustible solid.

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

-

Keep away from sources of ignition - No smoking.

-

Wash hands thoroughly after handling.

Storage

-

Keep container tightly closed in a dry and well-ventilated place.

-

Store at 4°C for long-term storage.

-

Store away from oxidizing agents.

Experimental Protocols

This compound is a key reagent in solid-phase peptide synthesis (SPPS). Below is a detailed methodology for its use in the manual synthesis of a peptide chain.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating an this compound residue into a growing peptide chain on a solid support.

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Detailed Methodology for a Single Coupling Cycle

Materials:

-

Resin with a free amino group (after Fmoc deprotection)

-

This compound

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: e.g., DIEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Washing solvent: DMF

-

Deprotection solution: 20% piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the addition of deprotection solution and agitation for another 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (e.g., 3 equivalents relative to the resin loading) and HBTU (e.g., 2.9 equivalents) in DMF.

-

Add DIEA (e.g., 6 equivalents) to the solution to neutralize the hydrochloride and activate the carboxylic acid. Allow the activation to proceed for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.

-

Preparation for the Next Cycle: The resin is now ready for the next Fmoc deprotection and coupling cycle with the subsequent amino acid.

Logical Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is an essential reagent in peptide chemistry. While it presents manageable hazards, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its safe and effective use in research and development. This guide provides the foundational information to achieve these goals. Researchers should always consult the most up-to-date Safety Data Sheet from their supplier before use.

A Technical Guide to Fmoc-D-Lys-OH.HCl for Researchers and Drug Development Professionals

Introduction

Nα-Fmoc-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl) is a critical building block in the field of peptide synthesis, particularly for the development of peptide-based therapeutics and research tools. The D-configuration of the lysine residue can confer resistance to enzymatic degradation, enhancing the in vivo stability of the resulting peptide. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for a robust and widely used solid-phase peptide synthesis (SPPS) strategy. This technical guide provides an in-depth overview of commercial suppliers, key technical data, and detailed experimental protocols for the effective use of this compound in research and drug development.

Commercial Suppliers and Technical Data

A variety of chemical suppliers offer this compound, often with differing purity levels and specifications. For researchers and drug development professionals, selecting a high-quality and well-characterized source is paramount to ensure the reproducibility and success of peptide synthesis. Below is a summary of technical data from several commercial suppliers. It is important to note that for applications in drug development, suppliers offering comprehensive quality control documentation, including Certificates of Analysis (CoA), HPLC, Mass Spectrometry (MS), and NMR data, are highly recommended.[1]

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |

| MedChemExpress | 201002-47-3 | 404.89 | Not specified | White to off-white solid | 4°C, sealed storage, away from moisture |

| Chem-Impex | 139262-23-0 (L-form) | 404.9 | ≥ 99.5% (Chiral HPLC) | White powder | 2 - 8 °C |

| BioCrick | 139262-23-0 (L-form) | 404.9 | >98% | Powder | Desiccate at -20°C |

| Aapptec Peptides | 201002-47-3 | Not specified | Not specified | Not specified | Not specified |

| Sigma-Aldrich | 139262-23-0 (L-form) | 404.89 | ≥98.0% (HPLC) | Solid | 2-8°C |

Note: The CAS number 139262-23-0 corresponds to the L-isomer (Fmoc-L-Lys-OH.HCl), while 201002-47-3 is listed for the D-isomer (this compound). Researchers should verify the stereochemistry with the supplier. For applications requiring the D-amino acid, it is crucial to source the correct isomer.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. These procedures may require optimization based on the specific peptide sequence and the resin used.

Resin Swelling

The initial step in SPPS is to swell the solid support resin to ensure optimal accessibility of the reactive sites.

-

Procedure:

-

Weigh the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) into a reaction vessel.

-

Add a suitable solvent, typically dimethylformamide (DMF), to the resin.

-

Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[2]

-

After swelling, drain the solvent.

-

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step, typically achieved using a mild base.

-

Procedure:

-

Wash the swelled resin with DMF (3 times).

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for a specified time, typically 5-10 minutes.[2] Some protocols recommend a two-step deprotection: an initial 2-minute treatment followed by a second 5-minute treatment with fresh piperidine solution.[3]

-

Drain the piperidine solution.

-

Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

-

Amino Acid Coupling

This step involves the activation of the carboxylic acid of the incoming Fmoc-amino acid and its subsequent coupling to the free amine on the resin-bound peptide.

-

Procedure:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or collidine (6-10 equivalents), to neutralize the hydrochloride salt and activate the coupling agent.

-

Allow the activation mixture to pre-activate for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The coupling time may need to be extended for longer peptides or sterically hindered amino acids.[2]

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Procedure:

-

Wash the peptide-resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[4] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the peptide-resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.

-

Dry the peptide pellet under vacuum.

-

Mandatory Visualizations

Caption: Workflow for the qualification of incoming this compound raw material.

References

Fmoc-D-Lys-OH.HCl solubility in different solvents

An In-Depth Technical Guide to the Solubility of Fmoc-D-Lys-OH.HCl

For researchers, scientists, and drug development professionals, understanding the solubility of Fmoc-protected amino acids is critical for the successful design and execution of peptide synthesis protocols. This compound, a derivative of the essential amino acid D-lysine, is a key building block in the synthesis of peptides with specific stereochemistry. Its solubility characteristics dictate the choice of solvents for coupling reactions, stock solution preparation, and purification processes, directly impacting reaction kinetics, yield, and purity of the final peptide.

This technical guide provides a comprehensive overview of the solubility of this compound in various common solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solubility assessment.

Core Principles of Solubility

The solubility of this compound is governed by its molecular structure, which features a large, nonpolar fluorenylmethyloxycarbonyl (Fmoc) group, a polar amino acid backbone with a carboxylic acid, and a protonated aminobutyl side chain (as a hydrochloride salt). This amphipathic nature results in varied solubility across different solvent classes. Generally, Fmoc-protected amino acids are sparingly soluble in water but exhibit good solubility in polar aprotic organic solvents.[1] The presence of the hydrochloride salt enhances solubility in more polar and aqueous environments compared to the free base form.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its L-isomer, which is expected to have very similar solubility properties. It is important to note that factors such as temperature, pH, and the presence of moisture can significantly affect solubility. For instance, hygroscopic DMSO can impact the solubility of the product.[3]

| Compound | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions |

| This compound | Dimethyl sulfoxide (DMSO) | 200 | 493.96 | Requires sonication.[3] |

| Fmoc-L-Lys-OH.HCl | Dimethylformamide (DMF) | 150 | 370.46 | - |

| Fmoc-L-Lys-OH | Dimethyl sulfoxide (DMSO) | 50 | 135.71 | Requires sonication and pH adjustment to 2 with HCl.[4] |

| Fmoc-L-Lys-OH | Methanol | 5.74 | 15.58 | Requires sonication and pH adjustment to 6 with HCl.[4] |

| Fmoc-L-Lys-OH * | Water (H₂O) | 3.64 | 9.88 | Requires sonication and pH adjustment to 3 with 1M HCl.[4] |

Note: Data for Fmoc-L-Lys-OH is included as a close reference. The hydrochloride salt form (this compound) is generally expected to have enhanced solubility in polar solvents.

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner:

-

Polar Aprotic Solvents : It is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and N,N'-dimethylacetamide (DMAc).[5][6]

-

Chlorinated Solvents : The compound is soluble in dichloromethane (DCM) and chloroform.[7]

-

Other Organic Solvents : Solubility has been noted in acetone and ethyl acetate.[7]

-

Aqueous Solutions : The hydrochloride salt form enhances its solubility in aqueous solutions.[2] However, Fmoc-protected amino acids are generally considered sparingly soluble in water.[1]

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of this compound in a specific solvent. This procedure can be adapted for various solvents and temperatures.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., DMF, DMSO, water)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 250 mg) into a pre-weighed vial.

-

Add a known volume of the solvent (e.g., 1.0 mL) to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period confirms that the solution is saturated.

-

-

Phase Separation:

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent (mobile phase is often a good choice) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC. A reverse-phase C18 column is typically used, with UV detection at 254 nm or 301 nm to detect the Fmoc group.[8]

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of this compound in the tested solvent at the specified temperature.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound for its application in peptide synthesis.

Caption: Workflow for Solubility Assessment of this compound.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 139262-23-0: Fmoc-Lys-OH・HCl | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Fmoc Protection of D-Lysine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the 9-fluorenylmethoxycarbonyl (Fmoc) protection of D-lysine. The strategic use of the Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains with high fidelity. Understanding the nuances of its application to trifunctional amino acids like D-lysine is critical for the successful synthesis of complex peptides and peptide-based therapeutics.

Core Mechanism of Fmoc Protection

The selective protection of the α-amino group of D-lysine with Fmoc is predicated on the prior protection of the ε-amino group, typically with an acid-labile group such as tert-butyloxycarbonyl (Boc). This orthogonal protection strategy is essential to prevent unwanted reactions at the side chain during peptide synthesis.[1][2] The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[]

While both reagents achieve the same transformation, Fmoc-OSu is generally preferred due to its greater stability and a cleaner reaction profile, minimizing the formation of dipeptide byproducts.[4][5] The reaction proceeds via a nucleophilic attack of the free α-amino group of the ε-protected D-lysine on the electrophilic carbonyl carbon of the Fmoc reagent. This reaction is typically carried out under mild basic conditions, using a base such as sodium bicarbonate or sodium carbonate to neutralize the acid generated during the reaction.[4][6]

The mechanism involves the formation of a stable carbamate linkage between the Fmoc group and the α-amino group of D-lysine. The choice of Fmoc-OSu over Fmoc-Cl is advantageous as the N-hydroxysuccinimide leaving group is less reactive and easier to remove from the reaction mixture.[5][6]

References

A Technical Guide to the Applications of Fmoc-D-Lys-OH.HCl in Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-Fmoc-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl) is a critical building block in modern peptide chemistry, enabling the synthesis of complex and modified peptides for a wide range of therapeutic and research applications. Its unique stereochemistry and the versatility of the fluorenylmethoxycarbonyl (Fmoc) protecting group strategy provide a robust platform for solid-phase peptide synthesis (SPPS), bioconjugation, and the development of advanced drug delivery systems. This technical guide provides a comprehensive review of the core applications of this compound, featuring detailed experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this essential amino acid derivative.

Core Applications of this compound

This compound is a cornerstone for the introduction of D-lysine into peptide sequences. The D-configuration offers resistance to enzymatic degradation, enhancing the in vivo stability of peptide-based therapeutics. The primary applications of this reagent can be categorized as follows:

-

Solid-Phase Peptide Synthesis (SPPS): As a fundamental building block, this compound is extensively used in the Fmoc/tBu strategy to construct peptide chains on a solid support.[1]

-

Bioconjugation: The ε-amino group of the lysine side chain provides a reactive handle for the attachment of various molecules, including fluorescent dyes, imaging agents, and polyethylene glycol (PEG) to improve pharmacokinetic profiles.

-

Drug Delivery Systems: this compound is integral to the synthesis of peptide-based drug carriers, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it can function as a cleavable linker.[2][3]

Quantitative Data in this compound Applications

The efficiency and success of peptide synthesis and modification are critically evaluated through quantitative metrics. The following tables summarize key data from representative applications of lysine derivatives in peptide synthesis.

Table 1: Synthesis and Purity of a Glycated Peptide Building Block

| Step | Product | Starting Material | Yield (%) | Purity (%) | Reference |

| 1 | Nα-Fmoc-L-Lys[Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH | Fmoc-L-Lys.HCl | 36 | 96 (UV-HPLC) | [1] |

| 2 | Fructated Peptide (AEFAEVSKGlcLVTDLTK) | Glycated Building Block | - | 55 (Crude, RP-HPLC) | [1] |

Table 2: Characterization of Peptides Synthesized Using Fmoc Chemistry

| Peptide Sequence | Synthesis Scale | Crude Purity (%) | Final Purity (%) | Analytical Method | Reference |

| Glucagon (29 amino acids) | Not Specified | 53.49 | 68.08 (with purified amino acids) | HPLC | [4] |

| Model Peptides (8-25 amino acids) | 1 mg | >50 (Abundance Ratio) for 87% of peptides | >95 (for purified peptides) | Mass Spectrometry, HPLC | [5][6] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research and development. The following sections provide step-by-step protocols for its primary applications.

Solid-Phase Peptide Synthesis (SPPS) of a D-Lysine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-lysine residue using the Fmoc/tBu strategy.

Materials:

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin or Wang resin[7]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% v/v in DMF)[7]

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)[7]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[8]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[8]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including this compound, in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[7]

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6][9]

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[6]

-

Bioconjugation via Lysine Side Chain

This protocol describes a general method for conjugating a molecule (e.g., a fluorescent dye with an NHS-ester functional group) to the ε-amino group of a lysine residue in a purified peptide.

Materials:

-

Purified peptide containing a D-lysine residue

-

NHS-ester functionalized molecule (e.g., fluorescent dye)

-

Dimethyl sulfoxide (DMSO)

-

Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Peptide Dissolution: Dissolve the purified peptide in the conjugation buffer.

-

Reagent Preparation: Dissolve the NHS-ester functionalized molecule in DMSO to prepare a stock solution.

-

Conjugation Reaction:

-

Add a molar excess of the NHS-ester solution to the peptide solution. The exact molar ratio should be optimized for the specific peptide and molecule.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

-

-

Purification:

-

Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis.

-

-

Characterization: Confirm the successful conjugation and determine the labeling efficiency using techniques such as mass spectrometry and UV-Vis spectroscopy.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows involving this compound.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Caption: General workflow for bioconjugation to a D-lysine containing peptide.

Conclusion

This compound is an indispensable tool in the field of peptide chemistry, offering a reliable and versatile method for the synthesis of modified peptides with enhanced therapeutic potential. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments involving this key building block. The continued exploration of its applications in novel drug delivery platforms like ADCs and PROTACs promises to further expand its impact on modern medicine.

References

- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. ajpamc.com [ajpamc.com]

- 5. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

Spectral Data and Experimental Protocols for Fmoc-D-Lys-OH.HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Nα-(9-Fluorenylmethoxycarbonyl)-D-lysine hydrochloride (Fmoc-D-Lys-OH.HCl), a critical building block in solid-phase peptide synthesis (SPPS). This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Overview of this compound

This compound (CAS Number: 201002-47-3) is a derivative of the amino acid D-lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is fundamental to modern peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain under mild basic conditions for deprotection.[2] The hydrochloride salt form enhances the compound's stability and solubility in relevant solvents.[3]

Chemical Structure:

-

Molecular Formula: C₂₁H₂₅ClN₂O₄[4]

-

Molecular Weight: 404.89 g/mol [4]

-

Appearance: White to off-white solid powder[3]

Quantitative Spectral Data

The following tables summarize the expected spectral data for this compound.

Note: The NMR spectral data provided is for the L-enantiomer, Fmoc-L-Lys-OH. The NMR, IR, and MS spectra of enantiomers are identical, differing only in their optical rotation. The data is highly representative of this compound.

Table 1: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| (Data not available) | Specific ¹³C NMR data was not found in the search results. A representative spectrum for the L-isomer is available from SpectraBase.[5][6] |

Solvent: DMSO-d₆[5]

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| (Data not available) | - | - | Specific ¹H NMR data was not found in the search results. A representative spectrum for the L-isomer is available from ChemicalBook.[7] |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment of Functional Group Vibration |

| ~3300-3400 | N-H stretch (amine and carbamate) |

| ~2800-3000 | C-H stretch (aliphatic and aromatic) |

| ~1700-1720 | C=O stretch (carboxylic acid) |

| ~1690-1710 | C=O stretch (carbamate) |

| ~1520-1540 | N-H bend (amide II) |

| ~1230-1250 | C-O stretch (carbamate) |

Note: These are characteristic ranges for the functional groups present in the molecule. Specific peak values can be found in literature for similar Fmoc-protected amino acids.[8]

Table 4: Mass Spectrometry (MS) Data

| Ion | Expected m/z (Mass-to-Charge Ratio) |

| [M+H]⁺ | 369.18 |

| [M+Na]⁺ | 391.16 |

| [M-H]⁻ | 367.17 |

Note: The mass of the free base (C₂₁H₂₄N₂O₄) is 368.43 g/mol . The expected m/z values are calculated based on this mass.[5] The hydrochloride salt will typically dissociate in the electrospray source.

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis and spectral analysis of this compound.

Synthesis and Characterization Workflow

The general process for preparing and analyzing Fmoc-protected amino acids involves synthesis, purification, and subsequent characterization to confirm identity and purity.

Caption: General workflow for the synthesis and analytical characterization of this compound.

Protocol 1: Nα-Fmoc Protection of D-Lysine

This protocol describes a general procedure for the synthesis of this compound.[9][10]

-

Dissolution: Dissolve D-Lysine hydrochloride (1.0 equivalent) in a 10% aqueous sodium bicarbonate or sodium carbonate solution.

-

Addition of Protecting Agent: In a separate flask, dissolve 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in a suitable organic solvent like dioxane or acetone.[9]

-

Reaction: Slowly add the Fmoc-reagent solution to the amino acid solution with vigorous stirring. Maintain the reaction at room temperature and stir for several hours or overnight until the reaction is complete (monitored by TLC).[10]

-

Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent.

-

Acidification: Carefully acidify the aqueous layer to a pH of ~2-3 with 1 M HCl while cooling in an ice bath. The product, Fmoc-D-Lys-OH, will precipitate out of the solution.

-

Extraction: Extract the precipitated product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.[9]

Protocol 2: NMR Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.[11]

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often used due to the good solubility of many Fmoc-amino acids.[3]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak as a reference.

-

Protocol 3: FT-IR Spectroscopy

This protocol describes the analysis of a solid sample using the KBr pellet or thin-film method.[12][13]

-

Sample Preparation (KBr Pellet Method): [13][14]

-

Thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Place the finely ground mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Solid Film Method): [15]

-

Dissolve a small amount (~5-10 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the sample holder (with the KBr pellet or thin film) into the sample compartment of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The final spectrum is automatically ratioed against the background.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the general procedure for obtaining a mass spectrum using ESI-MS.[16][17]

Caption: Experimental workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid) is common to promote protonation and the formation of positive ions ([M+H]⁺).[17]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization:

-

The sample solution is passed through a charged capillary at a high potential, creating a fine spray of charged droplets.

-

A drying gas (typically nitrogen) aids in the evaporation of the solvent from the droplets.

-

As the droplets shrink, the charge density on the surface increases, eventually leading to the formation of gas-phase analyte ions.[16]

-

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus the m/z ratio.

-

Data Analysis: Analyze the spectrum to identify the molecular ion peak and confirm the molecular weight of the compound.

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. linkpeptide.com [linkpeptide.com]

- 5. spectrabase.com [spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. FMOC-LYS-OH(105047-45-8) 1H NMR [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. rsc.org [rsc.org]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. jascoinc.com [jascoinc.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of Fmoc-D-Lys-OH.HCl in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys-OH.HCl is a cornerstone building block in modern solid-phase peptide synthesis (SPPS), enabling the creation of peptides with enhanced stability, unique structural motifs, and novel therapeutic properties. The incorporation of the non-natural D-enantiomer of lysine offers significant advantages, most notably increased resistance to proteolytic degradation, which is a critical attribute for the development of peptide-based therapeutics.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in SPPS, catering to the needs of researchers in academia and industry.

Key Applications of this compound

The unique properties of D-lysine make this compound a versatile reagent for a range of applications in peptide science and drug discovery.

Synthesis of Proteolytically Stable Peptides

The primary application of incorporating D-amino acids like D-lysine is to enhance the metabolic stability of peptides.[1] Natural peptides composed of L-amino acids are often rapidly degraded by proteases in biological systems, limiting their therapeutic efficacy. By strategically substituting L-lysine with D-lysine, the resulting peptide becomes less recognizable to proteases, leading to a longer in-vivo half-life.[1]

Development of D-peptide Inhibitors of Protein-Protein Interactions (PPIs)

D-peptides have emerged as promising therapeutic agents for targeting challenging protein-protein interactions (PPIs). A notable example is the development of D-peptide inhibitors of the p53-MDM2 interaction, a critical pathway in cancer biology.[2][3] The oncoprotein MDM2 is a negative regulator of the p53 tumor suppressor. Inhibiting this interaction can reactivate p53 and induce apoptosis in cancer cells. D-peptides containing D-lysine have been designed to mimic the binding of p53 to MDM2, offering a proteolytically stable alternative to their L-peptide counterparts.[2][3]

Construction of Branched Peptides and Linkers

The side chain of lysine provides a valuable point for modification and the creation of complex peptide architectures. By using an orthogonally protected form of Fmoc-D-Lys-OH, such as Fmoc-D-Lys(ivDde)-OH, the ε-amino group can be selectively deprotected on-resin to allow for the synthesis of a second peptide chain, resulting in a branched peptide.[4] This approach is utilized in the development of multiple antigenic peptides (MAPs), drug delivery systems, and scaffolds for bioconjugation.[5][6]

Peptide Stapling and Macrocyclization

Peptide stapling is a strategy used to constrain a peptide in a specific conformation, often an α-helix, to enhance its target binding affinity and cellular permeability. While specific protocols for using this compound in stapling are not abundant, the lysine side chain can be functionalized to participate in on-resin cyclization reactions. For instance, the ε-amino group can be used to form a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated peptide.

Materials and Reagents:

-

Fmoc-D-Lys(Boc)-OH (or other side-chain protected D-lysine)

-

Other Fmoc-protected amino acids

-

Rink Amide resin (e.g., 100-200 mesh)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol Steps:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-D-Lys(Boc)-OH) (3-5 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) followed by washing (step 3).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM (3-5 times) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. For peptides containing tryptophan or methionine, scavengers like EDT may be added.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol for Synthesis of Branched Peptides

This protocol utilizes an orthogonally protected D-lysine derivative to create a branching point.

Workflow for Branched Peptide Synthesis

Caption: Workflow for the synthesis of a branched peptide using an orthogonally protected D-lysine.

Protocol Steps:

-

Follow the general SPPS protocol to synthesize the main peptide chain up to the desired branching point.

-

Couple Fmoc-D-Lys(ivDde)-OH at the branching position using the standard coupling procedure.

-

Continue the synthesis of the main chain to its completion.

-

Selective ivDde Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with a solution of 2-5% hydrazine in DMF for 3-5 minutes.

-